molecular formula C17H27ClN2O B1450264 4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide hydrochloride CAS No. 1589446-11-6

4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide hydrochloride

Cat. No.: B1450264
CAS No.: 1589446-11-6
M. Wt: 310.9 g/mol
InChI Key: ODKPQFLGAZBNEH-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide hydrochloride is a chemical compound with the molecular formula C17H27ClN2O. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a tert-butyl group, a piperidinylmethyl group, and a benzamide moiety.

Preparation Methods

The synthesis of 4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the benzamide core: This step involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride.

    Introduction of the piperidinylmethyl group: The benzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to form 4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide.

    Formation of the hydrochloride salt: Finally, the benzamide is treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods for this compound may involve similar steps but are typically optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency.

Chemical Reactions Analysis

4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways involved depend on the specific biological context and the target proteins. Research is ongoing to fully elucidate the molecular targets and pathways affected by this compound .

Comparison with Similar Compounds

4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O.ClH/c1-17(2,3)15-6-4-14(5-7-15)16(20)19-12-13-8-10-18-11-9-13;/h4-7,13,18H,8-12H2,1-3H3,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKPQFLGAZBNEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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